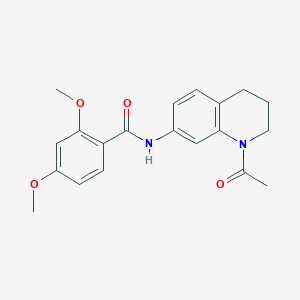

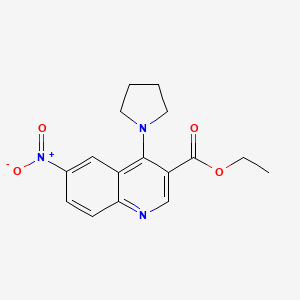

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methoxyphenoxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The synthesis and analysis of quinoline and isoquinoline derivatives have been extensively studied due to their wide application in medicinal chemistry, including their roles as intermediates in the synthesis of anticancer, antimalarial, antidiabetic, and antiviral agents, among others (Jiang et al., 2011).

Synthesis Analysis

The synthesis of quinoline derivatives often involves cyclization reactions and the use of key intermediates. For example, new routes for the preparation of related compounds involve cyclization of 2-aminophenyl-ethanone with N,N-dimethylformamide dimethylacetal (Wenpeng et al., 2014). Another method includes the oxidative degradation and cyclization of specific precursors to yield tetrahydroisoquinoline derivatives (Shirasaka et al., 1990).

Molecular Structure Analysis

Molecular structure analysis of similar compounds reveals intricate details about their conformation and reactivity. The structure of N-{2-[3-(3-formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide, for example, was fully characterized by IR, 1H-NMR, 13C-NMR, Mass spectral analysis, and elemental analysis, providing a comprehensive understanding of its molecular architecture (Durgadas et al., 2013).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, including methylation, cyclization, and condensation, to yield a range of products with diverse chemical properties. For instance, the reaction of 3-cyano-4-(p-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinoline-2(1H)-thione with methyl iodide and subsequent reactions produce various condensed and cyclized products, highlighting the chemical versatility of these compounds (Al-Taifi et al., 2016).

Physical Properties Analysis

The physical properties of quinoline derivatives can vary widely depending on their specific structures and substitutions. These properties include solubility, melting points, and crystal structures, which are crucial for their application in drug design and synthesis. Research on the structural aspects of amide-containing isoquinoline derivatives provides insights into their crystal structures and physical properties (Karmakar et al., 2007).

Chemical Properties Analysis

The chemical properties of quinoline and isoquinoline derivatives, such as their reactivity, stability, and functional group transformations, are critical for their application in synthetic chemistry and pharmaceutical development. Studies on the synthesis and chemical properties of isoquinolinones and isoquinolinethiones reveal their reactivity patterns and potential for further functionalization (Ozols et al., 1996).

Scientific Research Applications

Structural Aspects and Fluorescence Properties

- Structural Properties and Fluorescence : Studies on isoquinoline derivatives have revealed insights into their structural aspects and fluorescence properties. For instance, certain isoquinoline derivatives demonstrate enhanced fluorescence emission upon formation of host–guest complexes, an attribute potentially useful in the development of fluorescent probes and materials for scientific research (Karmakar, Sarma, & Baruah, 2007).

Synthetic Methodologies and Chemical Transformations

- Facile Synthesis Routes : Research has detailed facile synthetic methodologies for compounds structurally related to the one , indicating the potential for efficient synthesis of complex molecules for therapeutic and material science applications (King, 2007).

Biological Applications and Antitumor Activity

- Synthesis and Antitumor Activity : Methoxy-indolo[2,1‐a]isoquinolines and their derivatives have been synthesized and tested for cytostatic activity, revealing potential applications in cancer research and therapy (Ambros, Angerer, & Wiegrebe, 1988).

Insecticidal Applications

- Insecticidal Properties : Pyridine derivatives, which share a structural motif with the compound of interest, have demonstrated significant insecticidal activity, suggesting potential utility in agricultural pest management (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).

Pharmacological Potential

- Topoisomerase Inhibitors : Research into indenoisoquinoline derivatives has explored their utility as topoisomerase I inhibitors, with significant implications for the development of novel anticancer agents (Nagarajan et al., 2006).

Environmental and Toxicological Studies

- Environmental Impact and Toxicity : The metabolism and environmental impact of chloroacetamide herbicides, related to the compound through their chemical structure, have been examined, providing insights into their biodegradation and potential ecological effects (Coleman et al., 2000).

properties

IUPAC Name |

2-(2-methoxyphenoxy)-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O4/c1-16(2)12-13-25-19-10-9-18(14-17(19)8-11-23(25)27)24-22(26)15-29-21-7-5-4-6-20(21)28-3/h4-7,9-10,14,16H,8,11-13,15H2,1-3H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYHWFFQRXFFPKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methoxyphenoxy)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2495044.png)

![Methyl 3-{4-[(3-phenylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2495053.png)

![methyl 3-[6-(3-methylbutylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B2495056.png)

![4-butyl-N-(2-(2-(4-fluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)benzamide](/img/structure/B2495057.png)

![tert-Butyl 3'-oxo-3',4'-dihydro-1'H-spiro[azetidine-3,2'-quinoxaline]-1-carboxylate](/img/structure/B2495058.png)

![1-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide](/img/structure/B2495063.png)

![6-[4-[2-(Furan-2-yl)-2-hydroxyethyl]piperazine-1-carbonyl]-2-methylpyridazin-3-one;hydrochloride](/img/structure/B2495065.png)